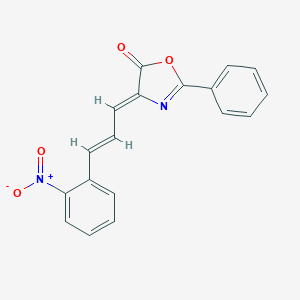
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, an allylidene group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an appropriate reagent, such as ammonium acetate, to yield the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Catalysts: Ammonium acetate, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(3-Nitro-phenyl)-vinyl]-1-methyl-pyridinium iodide: Similar in structure but contains a pyridinium ring instead of an oxazole ring.
2-Phenyl-4H-oxazol-5-one: Lacks the nitro and allylidene groups, making it less reactive in certain chemical reactions.
Uniqueness
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of both the nitro group and the oxazole ring, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C18H12N2O4 |
|---|---|
Molekulargewicht |
320.3g/mol |
IUPAC-Name |
(4Z)-4-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H12N2O4/c21-18-15(19-17(24-18)14-8-2-1-3-9-14)11-6-10-13-7-4-5-12-16(13)20(22)23/h1-12H/b10-6+,15-11- |
InChI-Schlüssel |
VEUIMDACLPJDDY-RCTBWUFCSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B401304.png)
![N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide](/img/structure/B401305.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]propanamide](/img/structure/B401306.png)
![N-[2,2,2-Trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl]-butyramide](/img/structure/B401307.png)
![N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]butanamide](/img/structure/B401308.png)
![N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]butanamide](/img/structure/B401309.png)
![2-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}propanamide](/img/structure/B401310.png)
![N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B401311.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]benzamide](/img/structure/B401312.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B401313.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B401314.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B401316.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B401321.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}-1-naphthamide](/img/structure/B401326.png)
